

Application Notes: High-Performance Liquid Chromatography for the Analysis of RPR121056

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Compound of Interest

Compound Name: RPR121056

Cat. No.: B193445

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Introduction

RPR121056 is a complex organic molecule with the chemical formula $C_{33}H_{38}N_4O_8$ and a molecular weight of approximately 618.7 g/mol [1]. As a compound of interest in pharmaceutical research and development, robust analytical methods are required for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of **RPR121056**, developed based on its physicochemical properties and general chromatographic principles.

Physicochemical Properties of RPR121056

A summary of the key physicochemical properties of **RPR121056** is presented in the table below. These properties are essential for developing a suitable HPLC method.

Property	Value	Reference
Molecular Formula	C33H38N4O8	[1]
Molecular Weight	618.7 g/mol	[1]
IUPAC Name	5-[[1-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0 ² , ¹¹ .0 ⁴ , ⁹ .0 ¹⁵ , ²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid	[1]

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of **RPR121056**. The selection of a C18 column is based on its wide applicability and suitability for separating moderately polar to nonpolar compounds. A gradient elution is recommended to ensure adequate separation from potential impurities and metabolites, providing good peak shape and resolution.

Table of Proposed HPLC Parameters

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	20% B to 80% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm

Experimental Protocols

1. Standard Solution Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **RPR121056** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

2. Sample Preparation

The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). For a bulk drug substance:

- Accurately weigh approximately 25 mg of the **RPR121056** sample and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of a 50:50 acetonitrile/water mixture and sonicate for 10 minutes.
- Allow the solution to cool to room temperature and dilute to volume with the same solvent.

- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

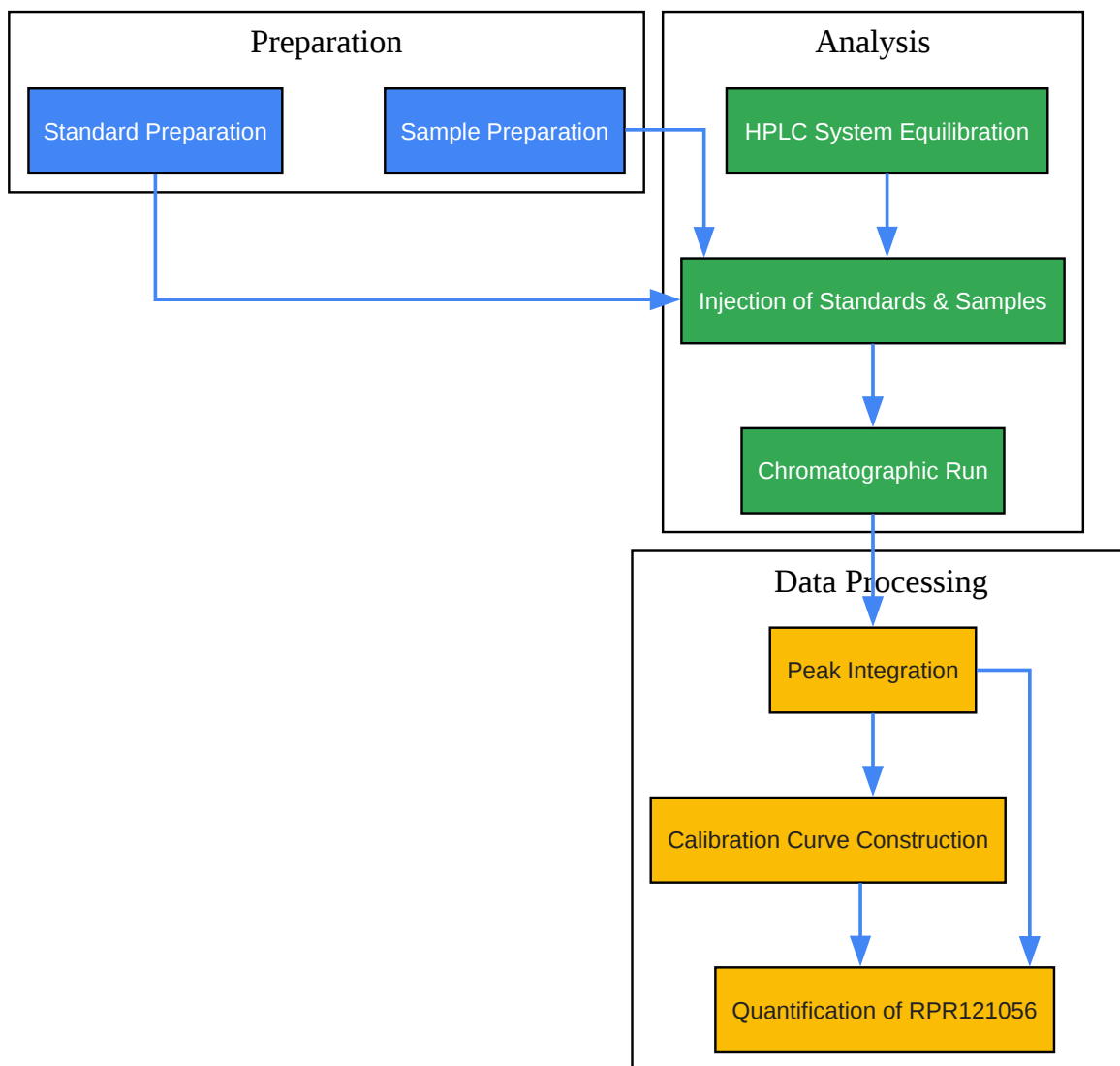
3. HPLC Analysis

- Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 μL of each standard solution and the sample solution.
- Run the gradient program as specified in the chromatographic conditions.
- Record the chromatograms and integrate the peak area for **RPR121056**.

4. Quantification

- Construct a calibration curve by plotting the peak area of the **RPR121056** standards against their known concentrations.
- Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r^2). The r^2 value should be ≥ 0.999 for a good fit.
- Calculate the concentration of **RPR121056** in the sample using the peak area from the sample chromatogram and the linear regression equation.

Visualizations



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Caption: Workflow for the HPLC analysis of **RPR121056**.

Method Validation Considerations

To ensure the reliability of this proposed HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

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References

- 1. Rpr-121056 | C33H38N4O8 | CID 10077584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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